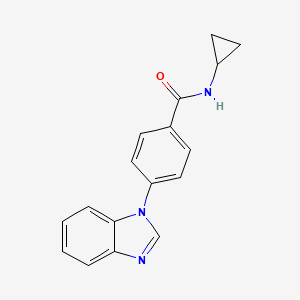
4-(benzimidazol-1-yl)-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzimidazol-1-yl)-N-cyclopropylbenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been studied for its ability to affect various biochemical and physiological processes, making it a valuable tool for researchers in the fields of pharmacology and biochemistry. In
作用机制
The mechanism of action of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide involves its ability to bind to specific enzymes and receptors in the body. This binding can lead to the inhibition or activation of various biochemical and physiological processes, depending on the target molecule. For example, 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide are diverse and depend on the specific target molecule. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide is its specificity for certain enzymes and receptors, making it a valuable tool for studying specific biological processes. In addition, this compound has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one limitation of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In addition, further research is needed to fully understand the mechanisms of action of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide and its potential applications in various fields of research. Finally, the development of new synthesis methods and modifications to the chemical structure of 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide may lead to the discovery of new and more effective compounds for use in research.
合成方法
The synthesis method for 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide involves the reaction of 4-(1H-benzimidazol-1-yl)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid with a molecular weight of 312.39 g/mol.
科学研究应用
4-(benzimidazol-1-yl)-N-cyclopropylbenzamide has been studied for its potential applications in various fields of research. In pharmacology, this compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. In biochemistry, 4-(benzimidazol-1-yl)-N-cyclopropylbenzamide has been used as a tool to study the mechanisms of various biological processes, including cell signaling, gene expression, and protein synthesis.
属性
IUPAC Name |
4-(benzimidazol-1-yl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-13-7-8-13)12-5-9-14(10-6-12)20-11-18-15-3-1-2-4-16(15)20/h1-6,9-11,13H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKLHRATJPCEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

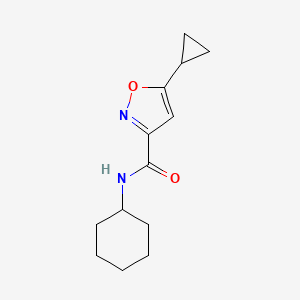

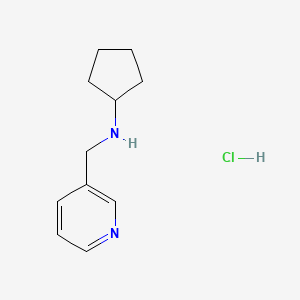


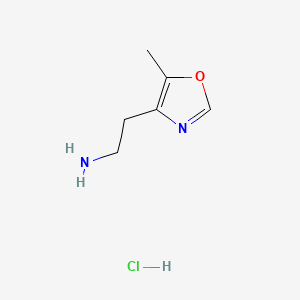
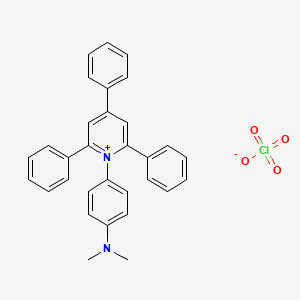
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
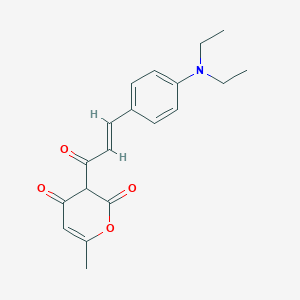
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)